Cyclothizenovnadium dibromide
Description
However, the evidence includes detailed information on vanadium dibromide (VBr₂), diquat dibromide, and several quaternary pyridine aldoxime dibromides (e.g., K005, K027). This article will focus on these compounds, providing a structured comparison of their properties, applications, and safety profiles based on the available data.
Properties
CAS No. |
100286-36-0 |
|---|---|
Molecular Formula |
C7H7BrO3S |
Synonyms |
Cyclothizenovnadium dibromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Detailed Introduction to Vanadium Dibromide (VBr₂)
Vanadium dibromide (VBr₂) is an inorganic compound composed of vanadium in the +2 oxidation state and bromide ions. Key characteristics include:
- Solid-State Structure : Octahedral geometry around vanadium atoms, with a prototypical structure analogous to cadmium iodide (CdI₂) .
- Elemental Composition :
| Element | Percentage |
|---|---|
| Br | 75.83% |
| V | 24.17% |
- Isotope Pattern : The most intense ion in the isotopic distribution is set to 100%, with patterns consistent with natural bromine (⁷⁹Br and ⁸¹Br) and vanadium isotopes .
Comparison with Similar Compounds
Vanadium Dibromide vs. Diquat Dibromide
Vanadium Dibromide vs. K-Series Oxime Dibromides
The K-series compounds (e.g., K005, K033) are antidotes for acetylcholinesterase (AChE) inhibitors, such as nerve agents. Key differences:
| Property | Vanadium Dibromide (VBr₂) | K-Series Oximes (e.g., K005, K033) |
|---|---|---|
| Chemical Class | Inorganic salt | Organic quaternary pyridine aldoximes |
| Functional Groups | Bromide ions, V²⁺ | Hydroxyiminomethylpyridinium, carbamoylpyridinium |
| Applications | Material synthesis | Medical antidotes for nerve agent poisoning |
| Structural Features | Layered CdI₂ lattice | Flexible propane/butane chains linking pyridinium groups |
Q & A
Q. What are the established synthetic routes for Cyclothizenovnadium dibromide, and how can its purity be validated?
this compound synthesis typically involves multi-step coordination chemistry, often starting from vanadium precursors and cyclothiazene ligands under inert conditions. Key steps include ligand exchange and bromide counterion incorporation. Purity validation requires a combination of elemental analysis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C), and X-ray crystallography for structural confirmation . For reproducibility, experimental protocols must detail stoichiometry, solvent systems, and purification methods, as outlined in journal guidelines for compound characterization .
Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and geometric structure?
UV-Vis spectroscopy is critical for probing electronic transitions in the visible range, while infrared (IR) spectroscopy identifies ligand bonding modes. Single-crystal X-ray diffraction provides definitive geometric data, including bond lengths and angles. Researchers should cross-validate results with computational methods (e.g., density functional theory, DFT) to resolve ambiguities in spectral assignments .
Q. How should researchers address discrepancies in reported magnetic properties of this compound?
Contradictions in magnetic data (e.g., paramagnetic vs. diamagnetic behavior) may arise from impurities or variations in crystal packing. Systematic replication of synthesis protocols and comparative SQUID magnetometry under identical conditions (temperature, field strength) are essential. Researchers should also review crystallographic data for polymorphic variations that could influence magnetic interactions .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s catalytic activity in redox reactions?
Catalytic studies require controlled environments (e.g., gloveboxes for air-sensitive reactions) and kinetic monitoring via techniques like cyclic voltammetry or in-situ IR. Researchers must include negative controls (e.g., ligand-free vanadium salts) to isolate the compound’s role. Data interpretation should account for potential side reactions, such as ligand degradation, using mass spectrometry or HPLC .
Q. How can computational modeling enhance mechanistic understanding of this compound’s reactivity?
DFT or ab initio calculations can predict transition states and reaction pathways for ligand substitution or redox processes. Researchers should validate models with experimental kinetic data and spectroscopic evidence (e.g., EXAFS for local structure dynamics). Open-source software like ORCA or Gaussian, coupled with crystallographic data repositories (e.g., IUCr), supports robust hypothesis testing .
Q. What strategies resolve contradictions between theoretical predictions and experimental observations for this compound’s electronic properties?
Discrepancies often stem from approximations in computational methods (e.g., solvent effects ignored in gas-phase models). Hybrid approaches, such as embedding experimental crystal structures into simulations, improve accuracy. Researchers should also benchmark computational methods against high-resolution XPS or EPR data .
Methodological Guidance
Q. How should researchers structure a literature review to identify gaps in this compound studies?
Utilize specialized databases like SciFinder and Web of Science to compile primary literature, filtering for "review articles" to identify consensus and controversies. Focus on recent publications (post-2020) to prioritize unresolved questions, such as the compound’s behavior under photoirradiation or in biological systems. Avoid over-reliance on patents or non-peer-reviewed sources .
Q. What frameworks ensure rigor in formulating hypotheses about this compound’s applications?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a study on its potential as a MRI contrast agent must address ethical use in biological models and relevance to existing gadolinium-based agents. Pair this with the PICO framework (Population, Intervention, Comparison, Outcome) for experimental clarity .
Q. How can deviations in this compound’s thermal stability data be systematically analyzed?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be performed in triplicate under controlled atmospheres. Compare results with computational predictions of decomposition pathways. Document anomalies (e.g., unexpected mass loss) in supplementary materials, and discuss their implications for industrial handling or storage .
Data Reporting and Reproducibility
Q. What best practices ensure reproducibility of this compound’s synthesis?
Follow journal guidelines for detailed experimental sections, including exact reagent grades, reaction temperatures, and quenching procedures. Provide raw spectral data (e.g., NMR FID files) in supplementary materials. For known compounds, cite prior syntheses; for novel derivatives, include microanalytical data (C, H, N) and HPLC traces .
Q. How should researchers address non-reproducible results in catalytic cycles involving this compound?
Non-reproducibility may stem from trace moisture or oxygen. Implement strict inert-atmosphere protocols (e.g., Schlenk line) and characterize reaction vessels for surface contaminants. Publish negative results and procedural troubleshooting steps to aid community-wide problem-solving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
